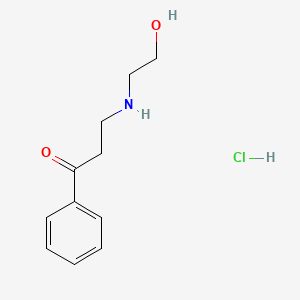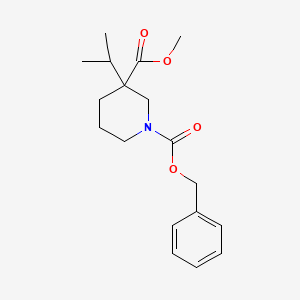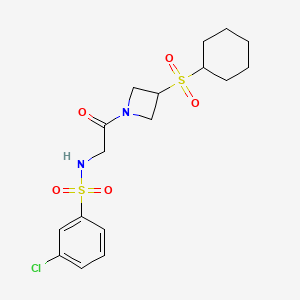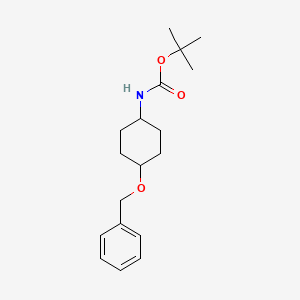
3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule with multiple functional groups. It contains a phenyl group (a ring structure common in many organic compounds), a propanone group (a type of ketone), and a hydroxyethylamino group (which includes an alcohol and an amine). These functional groups could potentially give this compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group, the propanone group, and the hydroxyethylamino group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The phenyl group might undergo electrophilic aromatic substitution reactions, the propanone group could be involved in nucleophilic addition reactions, and the hydroxyethylamino group could participate in a variety of reactions due to the presence of both a hydroxyl (alcohol) and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities with other chemicals .科学的研究の応用
Metabolic Pathways in Designer Drugs
- Study Focus : Research on designer drugs bk-MBDB and bk-MDEA, which are structurally related to 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride, identified specific metabolites in human urine. The study revealed major metabolic pathways including N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction (Zaitsu et al., 2009).
X-ray Structural Analysis
- Study Focus : X-ray structures and computational studies of cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, offer insights into molecular structures, aiding in understanding chemical properties and interactions (Nycz et al., 2011).
Antimycobacterial Properties
- Study Focus : A study on substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, closely related to the chemical , explored their potential as antimycobacterials. Some derivatives showed higher activity against M. avium subsp. paratuberculosis and M. intracellulare than standard treatments (Tengler et al., 2013).
Novel Synthesis Applications
- Study Focus : Novel synthesis techniques using biogenic ZnO nanoparticles for derivatives of 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one have been explored. The study also investigated their antioxidant activity and potential as corrosion inhibitors (Kumar et al., 2022).
Transformation in Chemical Synthesis
- Study Focus : Research on trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, which transform into 3-aryl-2-(ethylamino)propan-1-ols, illustrates the compound's reactivity in chemical synthesis processes (Mollet et al., 2011).
Spectrophotometric Analysis in Biological Samples
- Study Focus : A study on 3-[2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-ethylamino]-ethyl-imino]-butan-2-one oxime demonstrated its use in spectrophotometric determination of copper in pharmaceutical and biological samples, highlighting its analytical applications (Dalman et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-hydroxyethylamino)-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-9-8-12-7-6-11(14)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZJGSUZYGWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
amine](/img/structure/B2405615.png)

![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)
![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)



![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)